5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzodioxole moiety, a pyrrolidine ring, and a benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors
Formation of Benzodioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.
Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde are reacted together.
Introduction of Benzothiadiazole Core: The final step involves the coupling of the pyrrolidine derivative with a benzothiadiazole precursor, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole and benzothiadiazole moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-benzodioxol-5-yl)ethanamine
Uniqueness
5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of a benzodioxole moiety, a pyrrolidine ring, and a benzothiadiazole core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(12-1-3-14-15(7-12)20-25-19-14)21-6-5-13(9-21)11-2-4-16-17(8-11)24-10-23-16/h1-4,7-8,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGHPAOYRWEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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